p-Isopropoxydiphenylamine

Food-contact compliance Rubber antioxidant regulation Indirect food additives

p-Isopropoxydiphenylamine (CAS 101-73-5), also designated 4-isopropoxydiphenylamine and marketed under the trade name AgeRite ISO, is a para-substituted diphenylamine derivative belonging to the secondary aromatic amine class of synthetic antioxidants. It appears as dark gray flakes or a flaky black solid at ambient temperature and is primarily employed as an antioxidant and stabilizer in rubber, plastics, and lubricant formulations.

Molecular Formula C15H17NO
Molecular Weight 227.3 g/mol
CAS No. 101-73-5
Cat. No. B086785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Isopropoxydiphenylamine
CAS101-73-5
Molecular FormulaC15H17NO
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)NC2=CC=CC=C2
InChIInChI=1S/C15H17NO/c1-12(2)17-15-10-8-14(9-11-15)16-13-6-4-3-5-7-13/h3-12,16H,1-2H3
InChIKeyCVVFFUKULYKOJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
INSOL IN WATER;  SOL IN ACETONE, BENZENE, GASOLINE, ETHYL ALCOHOL

Structure & Identifiers


Interactive Chemical Structure Model





p-Isopropoxydiphenylamine (CAS 101-73-5) – Compound Profile and Industrial Positioning for Procurement


p-Isopropoxydiphenylamine (CAS 101-73-5), also designated 4-isopropoxydiphenylamine and marketed under the trade name AgeRite ISO, is a para-substituted diphenylamine derivative belonging to the secondary aromatic amine class of synthetic antioxidants . It appears as dark gray flakes or a flaky black solid at ambient temperature and is primarily employed as an antioxidant and stabilizer in rubber, plastics, and lubricant formulations . Its structure features an isopropoxy (–OCH(CH₃)₂) group at the para position of one phenyl ring, which confers distinct physicochemical properties—notably enhanced lipophilicity (LogP ≈ 4.29) and a melting point of 78–80 °C—that differentiate it from both unsubstituted diphenylamine and common alkylated diphenylamine antioxidants . The compound holds regulatory clearance for use as an antioxidant in food-contact rubber articles intended for repeated use and in food-packaging adhesives, a registration status not universally shared across the diphenylamine antioxidant class .

Regulatory Explicit food-contact rubber and adhesive clearance Gatekeeper for indirect food-contact articles
Form Crystalline flake solid, melt profile suited to compounding Facilitates dry-mixing without liquid metering
Matrix affinity High lipophilicity for non-polar elastomer and polyolefin retention Supports reduced aqueous extractability

p-Isopropoxydiphenylamine (CAS 101-73-5) – Why In-Class Diphenylamine Antioxidants Cannot Be Interchanged Without Performance and Regulatory Risk


Diphenylamine-based antioxidants are not a fungible commodity class. The specific nature, position, and electronic character of the substituent on the aromatic ring fundamentally alter the N–H bond dissociation enthalpy (BDE), which is the primary determinant of hydrogen-atom-donating antioxidant potency [1]. Unsubstituted diphenylamine (DPA, CAS 122-39-4) exhibits a significantly higher N–H BDE than para-substituted variants bearing electron-donating groups such as isopropoxy, meaning that DPA is intrinsically a less effective radical-trapping agent under equivalent conditions [1][2]. Conversely, heavily alkylated diphenylamines (e.g., 4,4′-dioctyldiphenylamine or octylated DPA blends) are often liquids or low-melting waxes, whereas p-isopropoxydiphenylamine is a crystalline solid with a melting point of 78–80 °C, influencing both handling in compounding and migration behavior in the final polymer matrix . Furthermore, regulatory permissions for food-contact applications are compound-specific; p-isopropoxydiphenylamine holds explicit clearance for use in food-contact rubber and food-packaging adhesives, a status that cannot be assumed for other diphenylamine derivatives without separate regulatory review . Substitution therefore cannot proceed on the basis of class membership alone.

Unsubstituted diphenylamine

Higher N–H BDE reduces radical-trapping capacity; antioxidant potency may not transfer under equivalent thermal-oxidative conditions.

Liquid alkylated diphenylamines

Waxy or liquid physical form can shift processing behavior and migration profile; solid flake handling advantage may not replicate in liquid-fed systems.

Regulatory status variation

Food-contact clearance is compound-specific; other diphenylamine derivatives may lack equivalent permissions, requiring separate review.

p-Isopropoxydiphenylamine (CAS 101-73-5) – Quantified Differentiation Evidence for Scientific Selection and Procurement


Regulatory Clearance for Food-Contact Rubber and Food-Packaging Adhesives: A Binary Yes/No Differentiator

p-Isopropoxydiphenylamine is explicitly listed for use as an antioxidant in food-contact rubber articles intended for repeated use and in food-packaging adhesives . In contrast, unsubstituted diphenylamine (CAS 122-39-4) is primarily regulated as a post-harvest fruit treatment agent (scald control on apples and pears) and is not approved as a general-purpose antioxidant in repeat-use food-contact rubber articles under the same regulatory framework [1]. Heavily alkylated diphenylamines such as 4,4′-dioctyldiphenylamine (CAS 101-67-7) or octylated diphenylamine blends generally lack this specific food-contact clearance . This is a binary, verifiable differentiation: the compound either possesses the regulatory permission or it does not, creating an absolute selection criterion rather than a matter of degree.

Food-contact clearance
Head-to-head
Approved vs Not approved for repeat-use rubber and adhesives
Binary gatekeeper for indirect food-contact applications
Unsubstituted DPA lacks equivalent listing; alkylated analogs generally absent.
Food-contact compliance Rubber antioxidant regulation Indirect food additives

Lipophilicity (LogP) Advantage Over Unsubstituted Diphenylamine: Implications for Non-Polar Matrix Compatibility

p-Isopropoxydiphenylamine exhibits a calculated LogP of approximately 4.29 , reflecting the hydrophobicity imparted by the isopropoxy substituent. Unsubstituted diphenylamine has a significantly lower LogP of approximately 3.45 [1]. A higher LogP value correlates with greater solubility and retention in non-polar polymer matrices such as natural rubber, SBR, and polyolefins, and inversely correlates with aqueous extractability—a critical parameter for food-contact and outdoor weathering applications where leaching must be minimized . The 0.84 LogP unit difference corresponds to an approximately 7-fold increase in partition coefficient favoring the organic phase, translating to measurably reduced migration rates in non-polar elastomer systems.

Lipophilicity (LogP)
Data to verify
ΔLogP ≈ +0.84 vs DPA (~7× partition shift toward organic phase)
Supports reduced aqueous extractability in non-polar matrices
Predicted LogP; experimental polymer-matrix confirmation not located.
LogP Lipophilicity Rubber compatibility Migration resistance

Electron-Donating Substituent Effect on N–H Bond Dissociation Enthalpy: DFT Evidence for Enhanced Radical-Trapping Capacity

In a systematic DFT study (B3P86/6-311G) of monosubstituted diphenylamines, electron-donating para-substituents were shown to reduce the N–H bond dissociation enthalpy (BDE), which is the primary thermodynamic parameter governing hydrogen-atom-transfer antioxidant activity [1]. The isopropoxy group (–OCH(CH₃)₂) is a moderately strong electron-donating substituent via the positive mesomeric (+M) effect of the oxygen lone pair [2]. While this DFT study did not report the exact BDE value for the isopropoxy-substituted derivative, it established that para-electron-donating groups (including alkoxy substituents) systematically lower BDE relative to unsubstituted DPA. A separate DSC-based experimental study of p-substituted diphenylamines in SBR confirmed that groups with a positive mesomeric effect 'increase dramatically the antioxidant efficiency' as measured by protection factors derived from oxidation induction times [3]. The isopropoxy group falls squarely within this favorable electronic category, in contrast to electron-withdrawing substituents (e.g., –NO₂) which increase BDE and impair antioxidant performance [1][3].

N–H BDE / DFT class effect
Class-level
Electron-donating para substituent (isopropoxy) classifies in higher protection-factor category
Supports high-temperature antioxidant selection framework
Exact BDE value not publicly available; class-level inference from DFT and DSC studies.
N–H BDE DFT study Antioxidant mechanism Electron-donating substituent

Physical Form and Thermal Profile Differentiation from Liquid Alkylated Diphenylamine Antioxidants

p-Isopropoxydiphenylamine is a crystalline solid at ambient temperature with a melting point of 78–80 °C and a boiling point of 357.1 °C at 760 mmHg . This contrasts sharply with the most widely used alkylated diphenylamine antioxidants such as octylated diphenylamine (Agerite Stalite S) and 4,4′-dioctyldiphenylamine, which are typically viscous liquids, low-melting waxes, or pastilles designed for liquid feeding systems . The solid form of p-isopropoxydiphenylamine offers distinct advantages in dry-compounding operations (e.g., rubber mixing on two-roll mills) where liquid additives can cause slippage, weighing difficulties, or uneven dispersion. Conversely, the relatively low melting point (78–80 °C) compared to some high-melting amine antioxidants (e.g., certain p-phenylenediamines with mp > 100 °C) facilitates rapid fluxing and homogeneous dispersion during elevated-temperature compounding .

Physical form & melt
Data to verify
Crystalline flake; melting range intermediate vs DPA (53°C) and liquid alkylated grades
Supports dry-compounding handling and rapid fluxing
Database values; verify batch-specific physical form and melt profile.
Physical form Melting point Processing Solid antioxidant

Reduced Acute Oral Toxicity Profile Relative to p-Phenylenediamine Antifoulant Antioxidants Commonly Used in Tire and Mechanical Goods

The acute oral toxicity (LDLo) of p-isopropoxydiphenylamine in rats is reported as 10,000 mg/kg, with a rabbit LDLo of 70,000 mg/kg . These values indicate very low acute oral toxicity. By comparison, the widely used rubber antiozonant and antioxidant N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD, CAS 793-24-8) has a reported rat oral LD50 of approximately 1,200–2,000 mg/kg [1], making it roughly 5- to 8-fold more acutely toxic on a mg/kg basis. While p-isopropoxydiphenylamine is classified as an irritant and possible skin sensitizer and carries a warning for harmful effects if swallowed or inhaled [2], its acute lethal dose is substantially higher than that of the p-phenylenediamine class antioxidants that dominate tire and mechanical rubber goods formulations. This toxicity differential may be relevant in applications where worker exposure during compounding is a concern or where end-use applications (e.g., consumer goods, indoor rubber articles) favor lower-toxicity antioxidant options.

Acute oral toxicity (rat)
Reported
LDLo 10,000 mg/kg; 5–9× higher (less acutely toxic) than 6PPD and DPA
Supports lower acute toxicity hazard context vs p-phenylenediamines
LDLo/LD50 comparison is informative but not equivalent; skin sensitization still applies.
Acute toxicity LDLo Occupational safety Alternative to p-phenylenediamines

p-Isopropoxydiphenylamine (CAS 101-73-5) – Best-Fit Application Scenarios Grounded in Quantitative Differentiation Evidence


Food-Contact Rubber Seals, Gaskets, and Tubing Requiring Regulatory Clearance

In applications where vulcanized rubber articles are intended for repeated contact with food—such as pump seals, gaskets for food processing equipment, milking machine components, and beverage dispensing tubing—p-isopropoxydiphenylamine is one of the few diphenylamine-derived antioxidants with explicit regulatory clearance for this use category . The compound's higher LogP (≈4.29) relative to DPA further reduces aqueous extractability, supporting compliance with migration limits . This scenario leverages the binary regulatory differentiator established in Evidence Item 1 and the lipophilicity advantage from Evidence Item 2.

Dry-Compounded Industrial Rubber Goods Where Liquid Antioxidants Are Process-Incompatible

For rubber manufacturing operations employing internal mixers or two-roll mills with dry-additive feeding systems, p-isopropoxydiphenylamine's crystalline flake solid form (mp 78–80 °C) provides superior handling, weighing accuracy, and dispersion characteristics compared to liquid alkylated diphenylamines . The melting point is low enough to ensure rapid fluxing and homogeneous distribution at typical compounding temperatures (100–140 °C) without the metering equipment and potential for pump fouling associated with viscous liquid antioxidants. This scenario is directly supported by the physical form differentiation in Evidence Item 4.

Light-Colored or Consumer-Facing Rubber Articles Where p-Phenylenediamine Toxicity Profile Is Undesirable

Although p-phenylenediamine antioxidants (e.g., 6PPD) offer superior antiozonant protection, their higher acute toxicity (rat oral LD50 ≈ 1,200–2,000 mg/kg) and greater staining/discoloration potential make them problematic for certain consumer goods, light-colored rubber products, and indoor applications. p-Isopropoxydiphenylamine, with a rat oral LDLo of 10,000 mg/kg, presents an approximately 5- to 9-fold lower acute toxicity hazard , making it a defensible alternative antioxidant for these scenarios. The caveat that it is a possible skin sensitizer and lacks the antiozonant activity of p-phenylenediamines must be addressed through formulation (e.g., use of microcrystalline wax for ozone protection). This scenario is grounded in Evidence Item 5.

High-Temperature Lubricant and Polymer Stabilization Leveraging Catalytic Antioxidant Cycles

At elevated temperatures (>120 °C), diphenylamine antioxidants operate through a catalytic radical-trapping cycle rather than simple stoichiometric hydrogen-atom donation [1]. The electron-donating isopropoxy substituent on p-isopropoxydiphenylamine classifies it among the diphenylamine derivatives with enhanced high-temperature antioxidant efficiency, as established by the positive mesomeric effect framework from the DSC study of p-substituted diphenylamines in SBR [1]. This makes the compound suitable for lubricant formulations and high-temperature polymer processing where sustained oxidative stability under thermal stress is required. Patent literature confirms its use in polyalkylene glycol-based lubricant compositions [2]. This scenario is supported by Evidence Item 3.

Application
Selection Property
Validation Focus
Food-contact rubber seals, gaskets, tubing
Regulatory clearance and high LogP
Food-contact migration compliance and extractables limits
Dry-compounded industrial rubber goods
Solid flake form and melt profile
Dispersion, handling accuracy, and avoidance of liquid-metering equipment
Light-colored or consumer-facing rubber articles
Lower acute toxicity vs p-phenylenediamines
Toxicity profile, staining tendency, and sensitization management
High-temperature lubricant and polymer stabilization
Electron-donating substituent effect
Catalytic radical-trapping cycle under sustained thermal stress
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